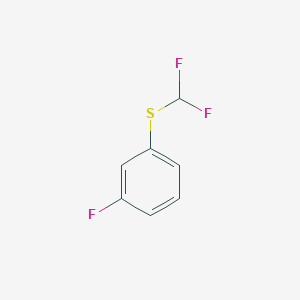

Difluoromethyl 3-fluorophenyl sulphide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Difluoromethyl 3-fluorophenyl sulphide is an organosulfur compound characterized by the presence of a difluoromethyl group (CF₂H) and a fluorophenyl group (C₆H₄F) connected via a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of difluoromethyl 3-fluorophenyl sulphide typically involves the introduction of the difluoromethyl group to a fluorophenyl sulphide precursor. One common method is the reaction of 3-fluorophenyl thiol with difluoromethyl halides under basic conditions. The reaction can be represented as follows:

C6H4F−SH+CF2HCl→C6H4F−S−CF2H+HCl

This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow processes or the use of advanced catalysts to enhance reaction rates and yields. specific industrial methods are often proprietary and not widely disclosed in the literature.

Chemical Reactions Analysis

Types of Reactions

Difluoromethyl 3-fluorophenyl sulphide can undergo various types of chemical reactions, including:

Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic or acidic conditions.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Substitution: Various substituted phenyl derivatives.

Coupling Reactions: Biaryl compounds and other complex structures.

Scientific Research Applications

Difluoromethyl 3-fluorophenyl sulphide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of difluoromethyl 3-fluorophenyl sulphide involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological targets. The sulfur atom can form strong bonds with metal ions and other electrophilic species, facilitating various biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

- Difluoromethyl phenyl sulphide

- Trifluoromethyl phenyl sulphide

- Difluoromethyl 4-fluorophenyl sulphide

Uniqueness

Difluoromethyl 3-fluorophenyl sulphide is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its reactivity and interaction with other molecules. The presence of both difluoromethyl and fluorophenyl groups also imparts distinct chemical properties, making it a valuable compound for various applications .

Biological Activity

Difluoromethyl 3-fluorophenyl sulphide (DFMFS) is an organofluorine compound characterized by its unique structure, which includes a difluoromethyl group and a fluorophenyl group attached to a sulphide functional group. This structural arrangement imparts distinct chemical properties that enhance its potential applications in medicinal chemistry and material science. Recent studies have indicated that DFMFS exhibits promising biological activity, particularly in the fields of drug discovery and antimicrobial research.

Chemical Structure and Properties

DFMFS has the molecular formula C₇H₅F₃S. The presence of the difluoromethyl group (-CF₂H) enhances its lipophilicity and metabolic stability, making it suitable for interaction with various biological targets. The compound's ability to function as a hydrogen bond donor due to the difluoromethyl group contributes to its binding affinity with specific molecular targets, potentially modulating several biochemical pathways .

Antimicrobial Properties

Recent research has highlighted the antimicrobial potential of DFMFS and similar compounds against multidrug-resistant bacteria. For example, studies on fluoro and trifluoromethyl-substituted derivatives have shown significant activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA) . Compounds with similar structural features demonstrated minimum inhibitory concentrations (MICs) as low as 0.031 µg/mL against MRSA, suggesting that DFMFS could be explored further for its antibacterial properties.

The mechanism by which DFMFS exerts its biological effects is still under investigation. However, preliminary studies suggest that the compound may interact with bacterial cell membranes or specific enzymatic pathways, leading to disruption of cellular processes. The difluoromethyl group enhances its ability to penetrate biological membranes, thereby increasing its efficacy as an antimicrobial agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of DFMFS, a comparison with structurally related compounds can be insightful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Trifluoromethyl 3-fluorophenyl sulphone | C₇H₄F₄O₂S | Contains trifluoromethyl instead of difluoromethyl |

| Difluoromethyl phenyl sulfone | C₈H₈F₂O₂S | Lacks fluorine substitution on the phenyl ring |

| Trifluoromethyl phenyl sulfone | C₉H₇F₃O₂S | Contains trifluoromethyl group on phenyl ring |

Case Studies

- Study on Antimicrobial Activity : A series of fluoro-substituted salicylanilide derivatives were synthesized and tested against MRSA. The study found that certain compounds exhibited MIC values comparable to conventional antibiotics like vancomycin, indicating a potential role for DFMFS in treating resistant bacterial strains .

- Mechanistic Insights : Research into the structure-activity relationship (SAR) of difluoromethyl-containing compounds revealed that modifications to the difluoromethyl group can significantly impact biological activity and binding affinity to target proteins. This suggests that optimizing the difluoromethyl moiety could enhance the therapeutic potential of DFMFS .

Future Directions

The ongoing exploration of DFMFS's biological activity is crucial for understanding its full therapeutic potential. Future research should focus on:

- In vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and pharmacodynamics of DFMFS.

- Expanded Antimicrobial Testing : Testing against a broader range of pathogens to establish a comprehensive profile of its antimicrobial efficacy.

- Mechanistic Studies : Elucidating the precise mechanisms through which DFMFS interacts with biological targets.

Properties

Molecular Formula |

C7H5F3S |

|---|---|

Molecular Weight |

178.18 g/mol |

IUPAC Name |

1-(difluoromethylsulfanyl)-3-fluorobenzene |

InChI |

InChI=1S/C7H5F3S/c8-5-2-1-3-6(4-5)11-7(9)10/h1-4,7H |

InChI Key |

GVVXWKAMZOKZIP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)SC(F)F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.